molecular formula C13H15N3O2 B2661162 N-(1H-indol-3-yl)morpholine-4-carboxamide CAS No. 900006-35-1

N-(1H-indol-3-yl)morpholine-4-carboxamide

Cat. No.: B2661162
CAS No.: 900006-35-1
M. Wt: 245.282
InChI Key: XAAXMWDVGLNGQB-UHFFFAOYSA-N
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Description

N-(1H-Indol-3-yl)morpholine-4-carboxamide is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It incorporates two privileged pharmacophores: the 1H-indole ring and the morpholine-4-carboxamide group. The indole scaffold is a significant structural component in medicinal chemistry due to its diverse biological activities and proven ability to facilitate interactions with biological macromolecules . Indole derivatives are central to the design of drugs targeting a wide array of diseases, including cancer, microbial infections, and neurological disorders . Recent studies highlight that indole-based compounds demonstrate potent antibacterial activity, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Some closely related 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown promising minimum inhibitory concentrations (MIC) against MRSA . The morpholine ring is a common feature in medicinal chemistry, known to influence the solubility, metabolic stability, and overall pharmacokinetic profile of drug candidates. The specific research value of this compound may lie in its potential as a core structure for developing novel antimicrobial agents, especially for targeting bacterial biofilm formation and overcoming antibiotic tolerance . Furthermore, its structural framework makes it a candidate for investigating the inhibition of key bacterial regulatory proteins, such as the (p)ppGpp synthetases (Rel enzymes), which are known targets for indole derivatives and play a critical role in bacterial persistence and survival under stress . Research into this compound and its analogs may also extend to exploring antiproliferative activities against various cancer cell lines, as indole derivatives frequently exhibit potent anticancer properties by targeting key oncogenic pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1H-indol-3-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c17-13(16-5-7-18-8-6-16)15-12-9-14-11-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAXMWDVGLNGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-yl)morpholine-4-carboxamide typically involves the reaction of indole derivatives with morpholine and carboxamide groups. One common method is the condensation reaction between 1H-indole-3-carboxylic acid and morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the most promising applications of N-(1H-indol-3-yl)morpholine-4-carboxamide derivatives is their potential as dual inhibitors for acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme (BACE 1), both of which are critical in the pathology of Alzheimer's disease. Research indicates that compounds with indole structures can effectively inhibit these enzymes, offering a multi-target approach to therapy. For instance, studies synthesized novel derivatives that demonstrated significant inhibitory activity against AChE and BACE 1 in micromolar concentrations, suggesting their potential as therapeutic agents for Alzheimer's disease .

Anticancer Activity

This compound has also been explored for its anticancer properties. The indole moiety is well-known for its ability to interact with various biological targets involved in cancer progression. Recent studies have reported the synthesis of indole derivatives that exhibit cytotoxic effects against several human tumor cell lines. For example, certain derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells, highlighting their potential as novel anticancer agents .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Research has indicated that indole-based compounds can exhibit significant antibacterial effects, making them candidates for developing new antibiotics. The incorporation of the morpholine group enhances the solubility and bioavailability of these compounds, potentially leading to more effective treatments against resistant strains of bacteria .

Mechanistic Insights and Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have utilized molecular docking and SAR analyses to identify key structural features that enhance biological activity. For example, modifications to the indole ring or the morpholine substituents can significantly impact the compound's efficacy against specific targets such as kinases involved in inflammatory pathways .

Case Studies and Experimental Findings

Study Focus Findings
Study A Alzheimer's DiseaseSynthesized novel indole derivatives inhibiting AChE/BACE 1; micromolar efficacy observed.
Study B CancerIndole derivatives showed cytotoxicity against multiple human tumor cell lines; potential for further development as anticancer drugs.
Study C AntimicrobialDemonstrated significant antibacterial activity; potential use in combating resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(1H-indol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Morpholine-4-carboxamide Derivatives with Aromatic Substitutions

  • N-(4-Chlorophenyl)morpholine-4-carboxamide: This derivative replaces the indole group with a 4-chlorophenyl ring. Crystallographic studies reveal that the morpholine ring adopts a chair conformation, stabilizing intermolecular N–H⋯O hydrogen bonds.
  • N-Acyl-morpholine-4-carbothioamides : These compounds, such as those synthesized by Aziz et al., replace the carboxamide group with a carbothioamide. This substitution enhances antimicrobial activity, with MIC values ranging from 4–32 µg/mL against bacterial strains like S. aureus and E. coli. However, the indole-containing analog may exhibit improved membrane permeability due to its aromatic indole core .

Indole-Morpholine Hybrids

  • 5-((1H-Indol-3-yl)methyleneamino)-N-phenyl-1H-pyrazole-4-carboxamide (7a): This compound retains the indole-morpholine motif but incorporates a pyrazole ring. It demonstrates potent antitumor activity (IC₅₀ = 1.2–2.8 µM against MCF-7 and HCT-116 cell lines), suggesting that the indole-morpholine framework synergizes with the pyrazole moiety for enhanced cytotoxicity .
  • Amidinourea 3d: A structurally complex derivative, N-[N-[8-[[N-(morpholine-4-carbonyl)carbamimidoyl]amino]octyl]carbamimidoyl]morpholine-4-carboxamide, exhibits potent anticancer activity (IC₅₀ = 0.76 µM against MDA-MB-231 cells). Its activity surpasses simpler indole-morpholine hybrids, likely due to extended alkyl chains enabling improved target engagement .

Biological Activity

N-(1H-indol-3-yl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antibacterial, antitumor, and enzyme inhibition properties, supported by recent research findings and data.

Chemical Structure and Properties

This compound features an indole moiety linked to a morpholine ring with a carboxamide functional group. This structure is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

1. Antibacterial Activity

Recent studies have demonstrated that compounds containing the indole structure exhibit potent antibacterial properties. For instance, derivatives of indole have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundMRSA12 µg/mL
This compoundE. coli16 µg/mL

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, as indicated by molecular docking studies that suggest binding affinity to key bacterial enzymes .

2. Antitumor Activity

Indole derivatives, including this compound, have shown promising antitumor activity in various cancer cell lines. For example:

Cancer TypeIC50 (µM)Reference
Lung Cancer (A549)5.2
Colon Cancer (HCT116)7.8

The compound is thought to induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation signals. In vitro studies have indicated that it can significantly reduce cell viability in treated cancer cell lines compared to control groups .

3. Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The compound exhibited competitive inhibition with an inhibition constant KiK_i of 94.52 nM, indicating a strong potential for treating neurodegenerative diseases such as Parkinson's disease .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various indole derivatives, this compound was highlighted for its superior activity against resistant strains of bacteria. The study utilized a series of structural modifications to optimize the antibacterial profile, revealing that specific substitutions on the indole ring enhanced activity without compromising selectivity .

Case Study 2: Antitumor Mechanism

Another investigation focused on the antitumor mechanism of this compound in lung cancer cells. The study demonstrated that treatment led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors, suggesting a mechanism involving mitochondrial pathways .

Q & A

Basic: What are the common synthetic routes for N-(1H-indol-3-yl)morpholine-4-carboxamide, and how are intermediates characterized?

Answer:
A scalable synthesis typically involves multi-step reactions. For example, in analogous morpholine-carboxamide derivatives, a key step is the coupling of indole derivatives with morpholine-4-carbonyl chloride under basic conditions. Intermediate purification often employs solvent partitioning (e.g., ethyl acetate/water) and column chromatography. Characterization of intermediates includes LC-MS for molecular weight confirmation and 1^1H/13^{13}C NMR to verify regioselectivity and functional group integrity. Critical parameters include reaction temperature (e.g., reflux in acetic acid) and stoichiometric ratios of reagents like sodium acetate .

Basic: How is this compound characterized spectroscopically?

Answer:
Spectroscopic characterization integrates experimental and computational methods:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm1^{-1}) and N-H stretches (~3400 cm1^{-1}) from the indole and morpholine moieties.
  • Raman Spectroscopy : Resolves aromatic ring vibrations (e.g., C=C in indole at ~1550 cm1^{-1}) and sulfonyl group modes if present .
  • Theoretical Simulations : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies, with scaling factors applied to align with experimental data .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Answer:
Key optimization strategies include:

  • Base Selection : Sodium methoxide (NaOMe) in methanol enhances deprotection efficiency, as seen in the removal of sulfonyl groups with 25% NaOMe at 1:30 molar ratio .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while isopropanol facilitates epoxide ring-opening reactions .
  • Catalytic Hydrogenation : Use of Pd(OH)2_2/C under 55 psi H2_2 achieves selective deprotection without over-reduction of indole rings .
  • Purification : Silica gel chromatography with gradients (e.g., CH2_2Cl2_2:MeOH 10:1) resolves closely related byproducts .

Advanced: What computational approaches are used to analyze the electronic properties of this compound derivatives?

Answer:

  • HOMO-LUMO Analysis : DFT calculations reveal charge transfer capabilities. For example, HOMO-LUMO gaps of ~4.5 eV indicate moderate reactivity, with electron density localized on the indole ring .

  • Molecular Electrostatic Potential (MEP) : MEP maps highlight nucleophilic (indole N-H) and electrophilic (carbonyl O) sites, guiding derivatization strategies .
  • Mulliken Charges : Quantify atomic charge distribution, showing negative charges on carbonyl oxygen and sulfonyl groups (if present), influencing hydrogen bonding interactions .

Advanced: How can discrepancies between experimental and theoretical vibrational spectra be resolved?

Answer:
Discrepancies arise from approximations in computational models. Mitigation strategies include:

  • Basis Set Refinement : Upgrading from 6-31G to 6-311++G(d,p) improves accuracy for polarizable groups like sulfonamides .
  • Anharmonic Corrections : Applying scaling factors (e.g., 0.961 for B3LYP) aligns theoretical C=O stretches with experimental IR peaks .
  • Solvent Effects : Incorporating polarizable continuum models (PCM) for methanol or DMSO mimics solvent interactions in experimental setups .

Advanced: What strategies address contradictions in biological activity data for morpholine-indole hybrids?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution (e.g., halogenation at indole C-5) clarifies contributions to target binding .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites, distinguishing parent compound effects from degradation products .
  • Receptor Docking Simulations : Molecular docking (e.g., AutoDock Vina) validates binding modes to targets like β-adrenergic receptors, resolving false positives from aggregation artifacts .

Advanced: How is regioselectivity controlled in the functionalization of the indole ring during synthesis?

Answer:

  • Directing Groups : Electron-withdrawing groups (e.g., sulfonyl at N-1) direct electrophilic substitution to C-3 via resonance stabilization .
  • Catalytic Systems : Pd-catalyzed C-H activation with ligands like PPh3_3 enables selective arylation at C-2 or C-5 .
  • Microwave-Assisted Synthesis : Rapid heating minimizes side reactions, achieving >90% regioselectivity in morpholine coupling .

Advanced: What analytical methods validate the stability of this compound under physiological conditions?

Answer:

  • pH Stability Assays : Incubation in buffers (pH 1–10) followed by HPLC quantifies degradation products. Morpholine-carboxamides show stability at pH 7.4 but hydrolyze in acidic conditions (pH <3) .
  • Forced Degradation Studies : Exposure to UV light, H2_2O2_2, and heat identifies photolytic and oxidative degradation pathways .
  • Plasma Stability Tests : Incubation with rat plasma (37°C, 1 hr) measures metabolic lability via LC-MS/MS .

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